molecular formula C13H20O B1147775 2E,4E,7E-Tridecatrienal CAS No. 350696-18-3

2E,4E,7E-Tridecatrienal

Cat. No.: B1147775
CAS No.: 350696-18-3
M. Wt: 192.3
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Description

2E,4E,7E-Tridecatrienal is a long-chain unsaturated aldehyde that belongs to the class of fatty aldehydes . This compound is of significant interest in research due to its organoleptic properties; related stereoisomers of tridecatrienal are reported to have characteristic waxy, fatty, and citrus peel odors with bitter, waxy, and sweet taste notes . As a flavor and fragrance ingredient, it is valuable for studying its contribution to the profiles of various foods and consumer products . Researchers utilize this compound in analytical applications, such as using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to understand the volatile components in complex matrices . The study of such compounds is essential for optimizing industrial processes, like spray-drying in food technology, where the preservation and enhancement of specific aldehydes and ketones directly impact the final aroma of products . With a molecular formula of C13H20O and a molecular weight of approximately 192.30 g/mol, it is typically a liquid at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

350696-18-3

Molecular Formula

C13H20O

Molecular Weight

192.3

Purity

90% min.

Synonyms

2E,4E,7E-Tridecatrienal

Origin of Product

United States

Preparation Methods

Bromination of 2-Octyn-1-ol

The synthesis begins with bromination of 2-octyn-1-ol (I) using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. This step yields 1-bromo-2-octyne (II) with a 67% yield after distillation. Critical parameters include maintaining a dry environment to prevent hydrolysis and controlled addition of pyridine to neutralize HBr byproducts.

Grignard Reaction with Propargyl Alcohol Derivatives

The Grignard derivative of (E)-2-penten-4-yn-1-ol (III) is coupled with 1-bromo-2-octyne (II) in tetrahydrofuran (THF) under reflux. Copper(I) chloride catalyzes the coupling, forming (E)-2-tridecen-4,7-diyn-1-ol (IV) with a 28% yield. The reaction’s success hinges on strict temperature control (3–5°C during reagent addition, followed by reflux) and stoichiometric precision to minimize side reactions.

Partial Hydrogenation of Triple Bonds

The diyne intermediate (IV) undergoes partial hydrogenation using Lindlar’s catalyst (palladium on calcium carbonate, poisoned with quinoline) to selectively reduce triple bonds to cis double bonds. However, achieving the trans (E) configuration requires alternative catalysts, such as lithium aluminum hydride (LiAlH₄) in the presence of ammonium chloride, which promotes anti addition. This step is critical for establishing the 4E and 7E geometries.

Oxidation to the Aldehyde

The final alcohol intermediate is oxidized to 2E,4E,7E-tridecatrienal using activated manganese dioxide (MnO₂) in dichloromethane. This method avoids over-oxidation to carboxylic acids and achieves yields exceeding 80%.

Table 1: Key Parameters for Grignard-Based Synthesis

StepReagents/ConditionsYieldKey Stereochemical Outcome
BrominationPBr₃, Et₂O, pyridine67%N/A
Grignard CouplingCuCl, THF, reflux28%Establishes E-configuration
Partial HydrogenationLiAlH₄/NH₄Cl65%Converts triple to E doubles
OxidationMnO₂, CH₂Cl₂80%Retains E-geometry

Oxidative Cleavage of Arachidonic Acid Derivatives

Substrate Preparation

Arachidonic acid, a C20 polyunsaturated fatty acid with four cis double bonds, serves as a precursor. Enzymatic or chemical oxidation (e.g., lipoxygenase or ozonolysis) cleaves specific double bonds to generate shorter-chain aldehydes. Selective cleavage at the ω-6 position yields 2E,4E,7Z-tridecatrienal, which is isomerized to the 7E form using light or iodine catalysis.

Ozonolysis and Reductive Workup

Ozonolysis of arachidonic acid in methanol at -78°C, followed by reductive cleavage with dimethyl sulfide (DMS), produces a mixture of aldehydes. Fractional distillation isolates this compound with 45–50% purity, necessitating further purification via silica gel chromatography.

Table 2: Oxidative Cleavage Optimization

ParameterOptimal ConditionOutcome
Oxidizing AgentOzoneSelective double-bond cleavage
Temperature-78°CMinimizes side reactions
ReductantDimethyl sulfidePrevents over-oxidation
Isomerization CatalystI₂ (0.1 mol%)Converts 7Z to 7E geometry

Catalytic Trimerization and Subsequent Oxidation

Butadiene Trimerization

1,3-Butadiene undergoes trimerization using a titanium tetrachloride/ethylaluminum sesquichloride catalyst to form cis,trans,trans-1,5,9-cyclododecatriene. This cyclic intermediate is ring-opened via oxidation with dinitrogen monoxide (N₂O) under high pressure (50–100 bar) to yield a linear trienone.

Reductive Amination and Aldehyde Formation

The trienone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) and subsequently oxidized to the aldehyde with pyridinium chlorochromate (PCC). This method achieves 60–65% overall yield but requires meticulous control of oxidation states to preserve double-bond geometry.

Stereochemical Challenges and Solutions

Controlling Double-Bond Geometry

  • Lindlar vs. Lithium Catalysts : Lindlar’s catalyst produces cis (Z) double bonds, whereas lithium/ammonia systems favor trans (E) configurations.

  • Thermodynamic vs. Kinetic Control : Prolonged reaction times at elevated temperatures promote thermodynamically stable E isomers.

Isomerization Techniques

Post-synthesis isomerization using iodine or photochemical methods adjusts double-bond geometry. For example, UV irradiation of 2E,4E,7Z-tridecatrienal in hexane converts the 7Z bond to 7E with >90% efficiency.

Industrial-Scale Considerations

Cost-Effectiveness of Starting Materials

Arachidonic acid derivatives are cost-prohibitive for large-scale synthesis, making Grignard-based routes more viable despite lower yields.

Catalytic System Optimization

Recent advances in nickel-catalyzed cross-couplings improve atom economy and reduce waste. For instance, nickel-catalyzed hydroalkynylation of 1,3-enynes streamlines the synthesis of conjugated trienals.

Chemical Reactions Analysis

Types of Reactions: 2E,4E,7E-Tridecatrienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2E,4E,7E-Tridecatrienal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2E,4E,7E-Tridecatrienal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The conjugated double bonds allow the compound to participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Stereoisomers: Configuration-Dependent Properties
  • (2E,4E,7Z)-Tridecatrienal: This stereoisomer differs from 2E,4E,7E-Tridecatrienal by the cis (Z) configuration at the 7th double bond. This could lower melting points compared to the all-trans isomer . Biological Implications: Cis double bonds in similar aldehydes are associated with altered interactions with enzymes or receptors. For example, in pheromone systems, stereochemistry critically influences bioactivity .
2.2. Chain Length Variants
  • (2E,4E,7E)-Deca-2,4,7-trienal: This analog has a shorter 10-carbon chain (C₁₀H₁₄O) but retains the E,E,E double-bond configuration. The reduced chain length decreases hydrophobicity, likely enhancing volatility. Such aldehydes are commonly used in perfumery for fresh, green odor notes . Key Difference: The shorter chain may limit lipid membrane interactions in biological systems compared to tridecatrienal, which could penetrate membranes more effectively due to increased hydrophobicity.
2.3. Functional Group Analogs
  • 2,4,10-Dodecatrienoic Acid, 3,7,11-Trimethyl-, (E,E): This 12-carbon carboxylic acid (C₁₅H₂₂O₂) has methyl substituents and a trienoic backbone. Such acids are intermediates in lipid biosynthesis or surfactants . Reactivity Contrast: Aldehydes (like tridecatrienal) are more electrophilic, participating in nucleophilic additions, whereas carboxylic acids undergo deprotonation or esterification.

Q & A

Q. How should researchers address ethical concerns in field studies involving this compound collection from protected ecosystems?

  • Methodological Answer : Obtain permits from local regulatory bodies and adhere to Nagoya Protocol guidelines for genetic resource access. Publish raw chromatographic data in open repositories (e.g., Zenodo) to ensure transparency. Include ethical compliance statements in manuscripts, citing institutional review board approvals .

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